molecular formula C11H14BrN B176673 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 158326-77-3

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B176673
M. Wt: 240.14 g/mol
InChI Key: LHPIITJPRRZXEX-UHFFFAOYSA-N
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Description

“7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C11H14BrN . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline” consists of a tetrahydroquinoline core, which is a heterocyclic compound. This core is substituted at the 7-position with a bromine atom and at the 4-position with two methyl groups .


Physical And Chemical Properties Analysis

“7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline” is a liquid at room temperature . Its molecular weight is 240.14 .

Scientific Research Applications

In addition, compounds similar to “7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline”, such as imidazoles and indole derivatives, have been extensively studied and used in various scientific fields . For instance, imidazoles are key components to functional molecules that are used in a variety of everyday applications, including pharmaceuticals, agrochemicals, dyes for solar cells and other optical applications, functional materials, and catalysis . Indole derivatives, on the other hand, are important types of molecules and natural products and play a main role in cell biology .

  • Coumarin Heterocycles

    • Application : Coumarins or benzopyran-2-ones are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi and bacteria .
    • Methods : The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .
    • Results : Coumarins have been routinely employed as herbal medicines since early ages . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
  • Indole Derivatives

    • Application : Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
    • Methods : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • C(1)-Functionalization of Tetrahydroisoquinolines

    • Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
    • Methods : This review includes the recent research in synthesis methods of C(1)-functionalized tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
    • Results : N-benzyl tetrahydroisoquinolines are known to function as antineuroinflammatory agents . Apart from this, tetrahydroisoquinoline derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
  • Alkynes

    • Application : Alkynes are organic molecules made of the functional group carbon-carbon triple bonds and are written in the empirical formula of (C_nH_{2n-2}) . They are unsaturated hydrocarbons. Like alkenes have the suffix –ene, alkynes use the ending –yne .
    • Methods : The IUPAC rules are used for the naming of alkynes . A 1-alkyne is referred to as a terminal alkyne and alkynes at any other position are called internal alkynes .
    • Results : Straight Chain Alkynes have different molecular formulas and names depending on the number of carbons . For example, Ethyne has a molecular formula of (C_2H_2), Propyne has a molecular formula of (C_3H_4), and so on .

Safety And Hazards

The safety data sheet for “7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

7-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPIITJPRRZXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444421
Record name 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

CAS RN

158326-77-3
Record name 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
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Reactant of Route 6
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Citations

For This Compound
1
Citations
M Polomski, M Brachet‐Botineau, L Juen… - …, 2021 - Wiley Online Library
Signal transducers and activators of transcription 5A and 5B (STAT5A and STAT5B) are two closely related STAT family members that are crucial downstream effectors of tyrosine …

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